molecular formula C7H14O B14725219 (2S)-2-[(Prop-2-en-1-yl)oxy]butane CAS No. 6140-79-0

(2S)-2-[(Prop-2-en-1-yl)oxy]butane

Cat. No.: B14725219
CAS No.: 6140-79-0
M. Wt: 114.19 g/mol
InChI Key: MPRMGDHFHHJKCB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-2-[(Prop-2-en-1-yl)oxy]butane” is a chiral ether compound characterized by a butane backbone with a stereogenic center at the C2 position (S-configuration) and a prop-2-en-1-yl (allyl) ether substituent. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol. The allyl ether group imparts unique reactivity due to the conjugated double bond, enabling participation in cycloaddition or polymerization reactions. The stereochemistry at C2 influences its interactions in chiral environments, making it relevant in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

6140-79-0

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

(2S)-2-prop-2-enoxybutane

InChI

InChI=1S/C7H14O/c1-4-6-8-7(3)5-2/h4,7H,1,5-6H2,2-3H3/t7-/m0/s1

InChI Key

MPRMGDHFHHJKCB-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H](C)OCC=C

Canonical SMILES

CCC(C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(Prop-2-en-1-yl)oxy]butane typically involves the reaction of (2S)-2-butanol with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of (2S)-2-butanol is deprotonated by the base, forming an alkoxide ion. This alkoxide ion then attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(Prop-2-en-1-yl)oxy]butane undergoes various chemical reactions, including:

    Oxidation: The allyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated ethers.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN_3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction typically produces saturated ethers.

Scientific Research Applications

(2S)-2-[(Prop-2-en-1-yl)oxy]butane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which (2S)-2-[(Prop-2-en-1-yl)oxy]butane exerts its effects involves its reactivity towards various chemical reagents. The allyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous ethers, thioethers, and chlorinated derivatives to highlight differences in reactivity, toxicity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Functional Group Molecular Formula Key Properties Toxicity Profile Reference
(2S)-2-[(Prop-2-en-1-yl)oxy]butane Ether (allyl) C₇H₁₂O Chiral, reactive double bond Low (predicted)
1,4-Bis(2-chloroethylthio)butane Thioether C₈H₁₆Cl₂S₂ High lipophilicity, neurotoxic High (neurotoxic)
LX2931 (S1P inhibitor) Oxime C₉H₁₃N₃O₄ Immunomodulatory, reduces RA symptoms Moderate (dose-dependent)
1,4-Bis[(2-chloroethyl)thio]butane Chlorinated thioether C₈H₁₆Cl₂S₂ Carcinogenic, environmental persistence High
Benzyl-(chloromethyl)-methoxy-methylsilane Chlorinated silane C₁₀H₁₃ClOSi Hydrolytically unstable Moderate

Key Findings

Reactivity :

  • The allyl ether group in “this compound” confers greater reactivity compared to simple alkyl ethers (e.g., ethyl or methyl ethers) due to the electron-rich double bond. This property is absent in chlorinated thioethers like 1,4-bis(2-chloroethylthio)butane, which exhibit stability but high toxicity .
  • In contrast, S1P inhibitors like LX2931 (a tetraol derivative) show targeted biological activity by modulating lymphocyte trafficking, leveraging hydroxyl groups for hydrogen bonding .

Toxicity: Chlorinated derivatives (e.g., 1,4-bis(2-chloroethylthio)butane) demonstrate significantly higher neurotoxicity and carcinogenicity due to the electrophilic chlorine atoms, which alkylate biomolecules .

Stereochemical Influence: The S-configuration in “this compound” enhances its enantioselective binding in chiral catalysts or drug receptors. This contrasts with non-chiral analogs like 1,4-bis(2-chloroethylthio)butane, which lack stereochemical specificity .

Synthetic Utility :

  • Allyl ethers are pivotal in protecting group strategies (e.g., allyl esters in peptide synthesis) and Diels-Alder reactions. Chlorinated thioethers, however, are primarily used in chemical warfare agents or pesticides due to their stability and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.